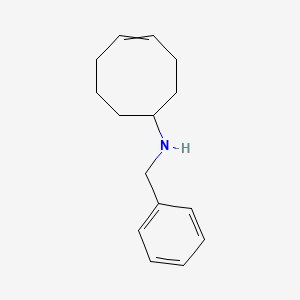
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde est un composé organophosphoré avec une structure unique qui comprend un cycle tétrahydrophosphorine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde implique généralement la réaction de la phénylphosphine avec un composé méthylique chloré dans des conditions contrôlées. La réaction est effectuée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la formation du cycle tétrahydrophosphorine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer un processus en flux continu où les réactifs sont mélangés et mis en réaction dans un environnement contrôlé pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.
Réduction : Les réactions de réduction peuvent convertir le composé en phosphines.
Substitution : Les réactions de substitution halogénée peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme le méthylate de sodium peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Oxydes de phosphine.
Réduction : Phosphines.
Substitution : Divers dérivés de phosphorine substitués.
4. Applications de la recherche scientifique
Le 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de molécules complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action du 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler les voies biochimiques en se liant à des sites spécifiques, ce qui entraîne des changements dans les fonctions cellulaires. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine : Manque le groupe oxyde.
1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-sulfure : Contient un atome de soufre au lieu de l'oxygène.
Unicité
Le 1-Phényl-3-méthyl-4-chloro-1,2,5,6-tétrahydrophosphorine 1-oxyde est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe oxyde améliore sa stabilité et sa réactivité par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C12H14ClOP |
|---|---|
Poids moléculaire |
240.66 g/mol |
Nom IUPAC |
4-chloro-5-methyl-1-phenyl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H14ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clé InChI |
XWHNQGAXSDTSSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCP(=O)(C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

